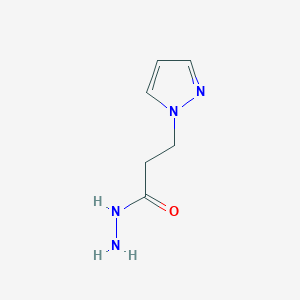

3-(1H-Pyrazol-1-yl)propanohydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

3-pyrazol-1-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-9-6(11)2-5-10-4-1-3-8-10/h1,3-4H,2,5,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZLTYISUNMPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672494 | |

| Record name | 3-(1H-Pyrazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177300-40-1 | |

| Record name | 3-(1H-Pyrazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 3-(1H-Pyrazol-1-yl)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-Pyrazol-1-yl)propanohydrazide is a bifunctional molecule incorporating a pyrazole ring and a hydrazide moiety, positioning it as a valuable building block in medicinal chemistry and materials science. The pyrazole group, a well-known pharmacophore, imparts a range of potential biological activities, while the hydrazide function serves as a versatile handle for synthesizing a variety of more complex heterocyclic systems, such as oxadiazoles and triazoles. This guide provides a comprehensive overview of the synthesis, spectral properties, reactivity, and potential applications of this compound, offering field-proven insights for its utilization in research and development.

Chemical Structure and Properties

3-(1H-Pyrazol-1-yl)propanohydrazide possesses a flexible three-carbon linker connecting the N1 position of the pyrazole ring to a terminal hydrazide group. This structure allows for significant conformational freedom and presents multiple sites for chemical modification.

Systematic Name: 3-(1H-Pyrazol-1-yl)propanohydrazide Molecular Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol

While specific experimental data for the parent compound is not widely published, the physicochemical properties can be inferred from closely related structures and computational models.

| Property | Value (Predicted/Inferred) | Source/Basis |

| Physical State | Likely a crystalline solid at room temperature. | Based on analogous hydrazides and propanamides. |

| Melting Point | Not available. (Analogous N-aryl propanamides melt in the range of 76-151 °C). | [1][2] |

| Solubility | Expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMF and DMSO. | General properties of hydrazides. |

| pKa | The pyrazole ring is weakly basic. The hydrazide moiety has both acidic (N-H) and basic (amino) character. | General chemical principles. |

Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to 3-(1H-Pyrazol-1-yl)propanohydrazide involves a two-step process, beginning with the synthesis of a key intermediate, ethyl 3-(1H-pyrazol-1-yl)propanoate.

Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate via Aza-Michael Addition

The formation of the pyrazolyl-alkane backbone is achieved through an aza-Michael addition reaction. This involves the conjugate addition of pyrazole to an activated alkene, typically an acrylate ester.

Reaction: 1H-Pyrazole + Ethyl Acrylate → Ethyl 3-(1H-pyrazol-1-yl)propanoate

Causality and Experimental Choices: The choice of an acrylate ester is strategic; the electron-withdrawing ester group activates the double bond, making it susceptible to nucleophilic attack by the pyrazole nitrogen. The reaction is often catalyzed by a base, which serves to deprotonate the pyrazole (pKa ≈ 14.5 for the N-H proton), increasing its nucleophilicity and thereby accelerating the reaction rate. While various bases can be used, milder conditions are generally preferred to avoid polymerization of the acrylate ester.

Figure 1: Synthesis of the ester intermediate.

Protocol: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

-

To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add ethyl acrylate (1.1 eq).

-

Add a catalytic amount of a base (e.g., triethylamine, DBU, or solid potassium carbonate).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting pyrazole is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.

Step 2: Hydrazinolysis of the Ester Intermediate

The terminal hydrazide is formed by the nucleophilic acyl substitution of the ester with hydrazine hydrate.

Reaction: Ethyl 3-(1H-pyrazol-1-yl)propanoate + Hydrazine Hydrate → 3-(1H-Pyrazol-1-yl)propanohydrazide

Causality and Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcohol solvent, such as ethanol, which can facilitate the reaction and dissolve both reactants. The use of excess hydrazine hydrate drives the reaction to completion. The reaction is often performed at reflux to ensure a reasonable reaction rate. The product hydrazide is often less soluble than the starting ester in the alcoholic solvent and may precipitate upon cooling, providing a simple method of purification.

Figure 2: Workflow for the hydrazinolysis step.

Protocol: Synthesis of 3-(1H-Pyrazol-1-yl)propanohydrazide

-

Dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1.0 eq) in absolute ethanol.

-

Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress using TLC.

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy:

-

Pyrazole Protons: Three distinct signals are expected for the pyrazole ring protons. H4 (the proton on the carbon between the two nitrogens) will likely appear as a triplet around δ 6.2-6.3 ppm. The H3 and H5 protons will appear as doublets or multiplets further downfield, typically in the range of δ 7.4-7.6 ppm.

-

Propyl Chain Protons: The two methylene groups will appear as two distinct triplets, each integrating to 2H. The methylene group adjacent to the pyrazole ring (-N-CH₂-) is expected around δ 4.4-4.6 ppm. The methylene group adjacent to the carbonyl group (-CH₂-CO-) will be further upfield, around δ 2.9-3.1 ppm.

-

Hydrazide Protons: The N-H protons of the hydrazide group (-CONHNH₂) will appear as broad singlets. Their chemical shifts can be variable and are dependent on solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A characteristic signal for the carbonyl carbon is expected in the downfield region, likely around δ 170-175 ppm.

-

Pyrazole Carbons: Signals for the three pyrazole carbons are expected between δ 105-140 ppm.

-

Propyl Chain Carbons: Two signals for the methylene carbons will be present in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands corresponding to the N-H stretches of the hydrazide group are expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption band for the carbonyl group of the hydrazide is expected around 1650-1680 cm⁻¹.[1]

-

N-H Bending (Amide II): A band for the N-H bending vibration is expected around 1530-1550 cm⁻¹.[1]

-

C=N and C=C Stretching: Absorptions for the pyrazole ring C=N and C=C bonds will be present in the 1500-1600 cm⁻¹ region.[3]

Mass Spectrometry:

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (154.17 g/mol ).

Reactivity and Synthetic Utility

The true value of 3-(1H-Pyrazol-1-yl)propanohydrazide in drug discovery lies in its utility as a versatile synthetic intermediate. The hydrazide functional group is a gateway to a multitude of important five-membered heterocycles.

Figure 3: Key synthetic transformations of the title compound.

Formation of N-Acylhydrazones

The terminal -NH₂ group of the hydrazide readily condenses with aldehydes and ketones to form stable N-acylhydrazones. This reaction is fundamental as these hydrazones are often biologically active themselves or are precursors to further cyclization reactions.

Synthesis of 1,3,4-Oxadiazoles

-

Reaction with Carbon Disulfide: Treatment of the hydrazide with carbon disulfide in the presence of a base (e.g., KOH) leads to the formation of a dithiocarbazate salt, which can be cyclized to form a mercapto-oxadiazole.

-

Reaction with Carboxylic Acids: Direct condensation with carboxylic acids or their derivatives (e.g., orthoesters) under dehydrating conditions can yield 2,5-disubstituted 1,3,4-oxadiazoles.

Synthesis of 1,2,4-Triazoles

Reaction with isothiocyanates provides thiosemicarbazide intermediates, which can be cyclized under basic conditions to afford 1,2,4-triazole-3-thiones.

Synthesis of Substituted Pyrazoles

Condensation with 1,3-dicarbonyl compounds, such as acetylacetone or β-ketoesters, provides a straightforward route to pyrazole-substituted pyrazoles, further expanding the chemical space accessible from this precursor.[4][5]

Potential Applications in Drug Development

The combination of the pyrazole and hydrazide moieties suggests significant potential in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The pyrazole ring is a core component in numerous approved drugs with a wide range of activities (e.g., anti-inflammatory, anticancer, antiviral).[6]

-

Neuroprotective Agents: Analogous 3-(1H-pyrazol-1-yl)propanamide derivatives have shown neuroprotective activity, suggesting that the propanohydrazide could serve as a lead structure or key intermediate for compounds targeting neurodegenerative diseases.[1][2]

-

Antimicrobial and Anticancer Agents: The hydrazide-hydrazone linkage and the heterocyclic systems derived from it (oxadiazoles, triazoles) are well-established pharmacophores in the development of antimicrobial and anticancer drugs.

Safety and Handling

Specific safety data for 3-(1H-Pyrazol-1-yl)propanohydrazide is not available. However, based on related compounds:

-

General Handling: Use standard laboratory safety precautions, including wearing personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or a chemical fume hood.

-

Toxicity: Hydrazine and its derivatives are often toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

3-(1H-Pyrazol-1-yl)propanohydrazide is a strategically designed chemical entity that offers significant opportunities for synthetic and medicinal chemists. Its synthesis is accessible through well-established chemical transformations, and its bifunctional nature makes it an exceptionally useful platform for generating diverse libraries of complex heterocyclic compounds. The proven biological relevance of the pyrazole core, combined with the synthetic versatility of the hydrazide group, positions this molecule as a high-value building block for the discovery of novel therapeutic agents.

References

-

Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Available at: [Link]

-

Golovanov, M. D., Vashchenko, A. V., Samoilov, I. V., Vashchenko, V. V., & Trofimov, B. A. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2021(4), M1283. Available at: [Link]

-

El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, A. B. A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Beilstein Journal of Organic Chemistry, 17, 2038–2075. Available at: [Link]

-

Varvounis, G., Fiamegos, Y., & Pilidis, G. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. Available at: [Link]

-

Gomha, S. M., Abdel-aziz, S. A., & Abdel-Rahman, A. H. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][3][5]triazolo[3,4- b ][1][4][5] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30(8), 1544-1557. Available at: [Link]

-

Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Research Square. Available at: [Link]

Sources

- 1. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of Pyrazole Hydrazides

An In-depth Technical Guide for the Spectroscopic Characterization of Pyrazole Hydrazide Derivatives

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] The fusion of a pyrazole core with a hydrazide or hydrazone moiety (-CO-NH-N=CH-) often enhances or modulates this bioactivity by introducing additional hydrogen bonding sites and coordination capabilities.[4][5] Consequently, the unambiguous structural elucidation of these derivatives is a cornerstone of their development.

This guide provides a comprehensive framework for the spectroscopic characterization of pyrazole hydrazide and hydrazone derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep, causal understanding of the analytical choices made. We will explore how to leverage Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in a synergistic workflow to build an undeniable structural proof, moving from initial functional group identification to complete constitutional assignment.

Integrated Spectroscopic Workflow

The characterization process is not linear but an integrated puzzle. Each technique provides a unique piece of information, and their collective interpretation is paramount for confirming the target structure. The following workflow illustrates a robust approach to characterization.

Caption: Synergistic interpretation of multi-technique spectral data.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. [6]

Expertise & Causality: Electronic Transitions

Pyrazole hydrazides contain extensive conjugated systems, including the pyrazole ring, any aromatic substituents, and the hydrazone C=N bond. These conjugated π-systems give rise to characteristic π → π* transitions, which appear as strong absorption bands in the UV-Vis spectrum. [7][8]The presence of lone pairs on nitrogen and oxygen atoms also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. [9]The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent used, providing valuable information about the electronic structure of the molecule.

Experimental Protocol

-

Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum (blank).

-

Data Acquisition: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 700 nm. [7]

Data Interpretation & Summary

Pyrazole hydrazone derivatives typically exhibit strong absorption bands in the range of 250-400 nm. [7][10]These bands are generally assigned to π → π* transitions within the conjugated aromatic and heterocyclic systems. The presence of these absorptions confirms the existence of the extended chromophore expected for the target structure.

Conclusion

The spectroscopic characterization of pyrazole hydrazide derivatives is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, MS, and UV-Vis techniques. A thorough analysis demands more than just data collection; it requires an expert understanding of the underlying chemical principles, such as tautomerism, proton exchange, and characteristic fragmentation pathways. By following the integrated workflow and interpretive logic outlined in this guide, researchers can confidently and accurately elucidate the structures of novel pyrazole hydrazide compounds, paving the way for further investigation into their promising biological activities.

References

- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.

-

Adole, V. A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Available at: [Link]

-

El-Sadek, M. M., et al. (2021). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 26(15), 4436. Available at: [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2015). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.

-

Sarikavakli, N., et al. (2020). Synthesis, Spectral Analysis and Biological Potency of Hydrazoneoxime Ligands Incorporating Pyrazolone Moiety and Their Metal Complexes. Oriental Journal of Chemistry, 36(6), 1194-1204. Available at: [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7240. Available at: [Link]

- Patel, H. V., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

-

Gîrd, C. E., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5576. Available at: [Link]

-

Kaddouri, Y., et al. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds. Springer.

-

Santos, L. S., & Pilli, R. A. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

-

Santos, L. S., & Pilli, R. A. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Al-Juboori, A. M. H., et al. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Novitchi, G., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6563. Available at: [Link]

-

Burboa, P., et al. (2020). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded in CH2Cl2 at 298 K. ResearchGate. Available at: [Link]

-

LibreTexts. (2022). 4.4: Ultraviolet and visible spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Murg, M., et al. (2019). VUV optical-absorption and near threshold electron energy loss spectra of pyrazole. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammat… [ouci.dntb.gov.ua]

- 4. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of Pyrazole-Containing Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility stems from its ability to act as both a hydrogen bond donor and acceptor, facilitating a rich variety of intermolecular interactions that govern its solid-state architecture.[4][5] Understanding the principles of crystal engineering with pyrazoles—how they pack in a crystalline lattice and the forces that direct their self-assembly—is paramount for the rational design of new pharmaceuticals and functional materials. This guide provides an in-depth exploration of the key structural features of pyrazole-containing compounds, the supramolecular synthons they form, and the experimental workflows used to elucidate their crystal structures.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are integral components in a vast array of biologically active compounds, including well-known pharmaceuticals.[3][5] The pyrazole ring serves not only as a bioisostere to improve physicochemical properties like lipophilicity and solubility but also engages in specific, structure-directing interactions with biological targets.[5] In the solid state, these same interactive capabilities allow for the construction of highly ordered supramolecular assemblies.[6][7] The study of their crystal structures reveals how subtle changes in molecular substitution can lead to profound differences in crystal packing, influencing critical properties such as solubility, stability, and bioavailability. This guide delves into the foundational principles of pyrazole crystallography to empower researchers in harnessing these interactions for targeted molecular design.

Fundamental Structural Features and Intermolecular Interactions

The defining characteristic of the 1H-pyrazole ring is the presence of a pyrrole-like N-H group (a hydrogen bond donor) and a pyridine-like nitrogen atom (a hydrogen bond acceptor).[5][8] This dual functionality is the primary driver for the formation of robust intermolecular hydrogen bonds, which are the most significant interactions in determining the crystal packing of pyrazole derivatives.

Hydrogen Bonding: The Master Director of Assembly

The N-H···N hydrogen bond is the most prevalent and robust interaction, leading to the formation of predictable supramolecular patterns known as "synthons".[9] Depending on the steric and electronic nature of substituents on the pyrazole ring, different hydrogen-bonded motifs can be observed.[8]

-

Catemers (Chains): In many pyrazole structures, molecules link head-to-tail to form infinite one-dimensional chains, or catemers.[4][8] This is a common motif for unsubstituted pyrazole and certain halogenated derivatives like 4-fluoro- and 4-iodo-1H-pyrazole.[4][8]

-

Cyclic Oligomers: Steric hindrance or the presence of other interacting groups can favor the formation of discrete, cyclic assemblies. Common motifs include dimers, trimers, and tetramers.[8][10] For instance, 4-chloro- and 4-bromo-1H-pyrazole form trimeric motifs in the solid state.[8]

The interplay between substituents and the resulting hydrogen-bonding network is a key principle in the crystal engineering of these compounds.[6][8]

π-π Stacking Interactions

The aromatic nature of the pyrazole ring facilitates π-π stacking interactions, which act as a secondary, but crucial, force in stabilizing the crystal lattice.[11][12][13] These interactions occur when the electron-rich π systems of adjacent pyrazole rings overlap. The geometry of this stacking can be:

-

Face-to-Face: Where the rings are largely parallel and overlapping.

-

Edge-to-Face: Where the edge of one ring points towards the face of another.

Functionalization of the pyrazole backbone can effectively tailor these π-π stacking arrangements, influencing the density and energetic properties of the resulting materials.[11] The combination of hydrogen bonding and π-stacking provides a powerful toolkit for designing complex, three-dimensional supramolecular architectures.[7]

Other Non-covalent Interactions

While less dominant, other weak interactions contribute to the overall stability of the crystal structure. These include C-H···π interactions, where a carbon-hydrogen bond interacts with the π-system of a pyrazole ring, and C-H···O/N hydrogen bonds.[14][15] In halogenated pyrazoles, halogen bonding can also play a role in directing the crystal packing.

Experimental Workflow for Crystal Structure Determination

Elucidating the precise three-dimensional arrangement of atoms in a pyrazole-containing compound is achieved through single-crystal X-ray diffraction (SC-XRD).[16][17][18] This technique is the gold standard for obtaining detailed structural information, including bond lengths, bond angles, and intermolecular distances.[17][18] The process is a multi-step workflow that demands precision at every stage.[16]

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

-

Rationale: The starting point for any crystallographic study is a compound of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

-

Protocol: Synthesize the target pyrazole compound using established literature methods.[2][19][20] Purify the product extensively, typically using column chromatography followed by recrystallization, until analytical techniques (NMR, LC-MS) show no detectable impurities.

2. Crystal Growth:

-

Rationale: The most challenging step is often growing a single crystal suitable for diffraction.[16] An ideal crystal is typically >0.1 mm in all dimensions, well-formed, and free of cracks or other defects.[16][17] The choice of method depends on the compound's solubility and stability.

-

Protocol (Slow Evaporation - Common Method):

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation at room temperature. The choice of solvent is critical and often requires screening.

-

Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial.

-

Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial for the formation of single crystals.

-

3. Crystal Mounting and Data Collection:

-

Rationale: A single, high-quality crystal is selected and mounted on the diffractometer in a way that allows it to be rotated freely in the X-ray beam.[17][18]

-

Protocol:

-

Under a microscope, select a well-formed crystal and carefully pick it up using a cryo-loop or a glass fiber coated with a minimal amount of inert oil or epoxy.[17]

-

Mount the loop or fiber onto a goniometer head.

-

Place the goniometer head on the diffractometer.[18] Modern instruments, like the Bruker D8 QUEST, are equipped with high-intensity X-ray sources and sensitive detectors (e.g., CCD or pixel detectors).[16][21]

-

The crystal is cooled, typically to ~100 K, using a cold nitrogen stream to minimize thermal motion of the atoms and protect it from radiation damage.

-

An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays diffract off the internal lattice planes, producing a pattern of reflections (spots) of varying intensities that are recorded by the detector.[16][22]

-

4. Structure Solution and Refinement:

-

Rationale: The collected diffraction pattern is used to solve and refine the crystal structure. The positions and intensities of the reflections provide the information needed to determine the arrangement of atoms in the unit cell.[16]

-

Protocol:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Computational software is used to solve the "phase problem" and generate an initial electron density map. Methods like "direct methods" are commonly used for small molecules.[16]

-

An initial atomic model is built into the electron density map.

-

This model is then refined using a least-squares algorithm, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

-

The final, refined structure is validated for geometric and crystallographic soundness. The results are typically reported in a standard Crystallographic Information File (CIF).

-

Case Study: Crystallographic Data of Substituted Pyrazoles

The influence of substituents on the crystal packing motif is clearly illustrated by comparing the crystal structures of different 4-substituted pyrazoles.

| Compound | H-Bonding Motif | Space Group | Key Feature | Reference |

| 4-Fluoro-1H-pyrazole | Catemer (Chain) | P-1 | Forms one-dimensional chains via N-H···N bonds. | [4] |

| 4-Chloro-1H-pyrazole | Trimer | Pnma | Forms discrete, cyclic hydrogen-bonded trimers. Isostructural with the bromo analog. | [8] |

| 4-Bromo-1H-pyrazole | Trimer | Pnma | Forms discrete, cyclic hydrogen-bonded trimers. Isostructural with the chloro analog. | [8] |

| 4-Iodo-1H-pyrazole | Catemer (Chain) | P2₁/c | Forms one-dimensional chains, but is not isostructural with the fluoro analog. | [8] |

This data clearly demonstrates that even a simple change in the halogen substituent at the C4 position is sufficient to switch the entire supramolecular assembly from a discrete trimer (for Cl and Br) to an infinite chain (for F and I).[8] This highlights the subtle balance of forces—including hydrogen bonding, sterics, and potentially weak halogen interactions—that dictate the final crystal structure.

Conclusion

The crystal structure of pyrazole-containing compounds is governed by a predictable yet tunable set of intermolecular interactions, dominated by N-H···N hydrogen bonding and supplemented by π-π stacking. The resulting supramolecular synthons, such as catemers and cyclic oligomers, can be rationally controlled through chemical substitution, a core principle of crystal engineering. A mastery of the experimental workflow for single-crystal X-ray diffraction is essential for any researcher aiming to characterize these compounds and correlate their solid-state structure with their function. The insights gained from crystallographic studies are invaluable for the development of new pharmaceuticals with optimized properties and the design of novel materials with tailored architectures.

References

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC - PubMed Central. Available at: [Link]

-

Crystal engineering with pyrazolyl-thiazole derivatives: Structure-directing role of π-stacking and σ-hole interactions | Request PDF - ResearchGate. Available at: [Link]

-

Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π-π Stacking: Structure-Property Relationships of High-Performance Energetic Materials - PubMed. Available at: [Link]

-

Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids - ACS Publications. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - NIH. Available at: [Link]

-

The four main motifs of hydrogen-bonded pyrazoles represented using the... - ResearchGate. Available at: [Link]

-

Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study | Inorganic Chemistry. Available at: [Link]

-

Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF. Available at: [Link]

-

Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Pyrazoles and pyrazolides—flexible synthons in self-assembly - Dalton Transactions (RSC Publishing). Available at: [Link]

-

The crystal structure of compound, showing the formation of π - π stacking interactions. - ResearchGate. Available at: [Link]

-

Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K - IUCr Journals. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

-

Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation. Available at: [Link]

-

Observed homo and hetero synthons in SOF-1 to 7 - ResearchGate. Available at: [Link]

-

Single Crystal X-ray Diffractometers | Bruker. Available at: [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines - Semantic Scholar. Available at: [Link]

-

What is Single Crystal X-ray Diffraction? - YouTube. Available at: [Link]

-

Crystal structure of pyrazole 3g . | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. Available at: [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. Available at: [Link]

-

Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies - MDPI. Available at: [Link]

-

Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. Available at: [Link]

-

Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - NIH. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. Available at: [Link]

-

Coordination chemistry of pyrazole-derived ligands | Chemical Reviews - ACS Publications. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π-π Stacking: Structure-Property Relationships of High-Performance Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 22. youtube.com [youtube.com]

The Biological Versatility of 3-(1H-Pyrazol-1-yl)propanohydrazide: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(1H-Pyrazol-1-yl)propanohydrazide represents a compelling fusion of two such pharmacophores: the pyrazole ring and the hydrazide moiety. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] Similarly, hydrazides and their hydrazone derivatives have demonstrated significant potential as antimicrobial and anticancer agents.[8][9] This guide provides a comprehensive technical overview of the anticipated biological activities of 3-(1H-Pyrazol-1-yl)propanohydrazide, drawing upon the established bioactivities of its constituent chemical motifs to build a predictive framework for its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

The Architectural Blueprint: Synthesis and Characterization

The synthesis of 3-(1H-Pyrazol-1-yl)propanohydrazide is a multi-step process that begins with readily available starting materials. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of related pyrazole and hydrazide derivatives.[10][11]

Proposed Synthetic Pathway

The synthesis commences with the Michael addition of pyrazole to an acrylic acid ester, followed by hydrazinolysis of the resulting ester to yield the target propanohydrazide.

Caption: Proposed synthetic route for 3-(1H-Pyrazol-1-yl)propanohydrazide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

-

To a solution of pyrazole (1 equivalent) in a suitable solvent such as acetonitrile, add a catalytic amount of a base (e.g., DBU or triethylamine).

-

Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure ethyl 3-(1H-pyrazol-1-yl)propanoate.

Step 2: Synthesis of 3-(1H-Pyrazol-1-yl)propanohydrazide

-

Dissolve ethyl 3-(1H-pyrazol-1-yl)propanoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(1H-Pyrazol-1-yl)propanohydrazide.

Structural Elucidation

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

-

¹H NMR: To confirm the presence of protons on the pyrazole ring, the propylene chain, and the hydrazide moiety.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

FT-IR: To detect the characteristic functional groups, such as the N-H and C=O stretching vibrations of the hydrazide.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Predicted Biological Activities: A Multifaceted Potential

Based on the extensive literature on pyrazole and hydrazide derivatives, 3-(1H-Pyrazol-1-yl)propanohydrazide is predicted to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a common feature in many compounds with potent antimicrobial and antifungal properties.[1][2][6][12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. Hydrazide-hydrazones, which can be readily synthesized from 3-(1H-Pyrazol-1-yl)propanohydrazide, have also shown significant activity against a variety of bacterial and fungal strains.[8][13]

Table 1: Reported Antimicrobial Activity of Related Pyrazole-Hydrazide Derivatives

| Compound Class | Target Organism(s) | Reported MIC (µg/mL) | Reference |

| Pyrazole-hydrazones | Staphylococcus aureus, Escherichia coli | 1.95 - 15.62 | [8] |

| Pyrazolyl 1,3,4-thiadiazines | Gram-positive and Gram-negative bacteria | 62.5 - 125 | [2] |

| Pyrazole Carboxamides | Various phytopathogenic fungi | 0.37 - 10.29 (EC₅₀) | [14][15] |

| Azomethine-Pyrazoles | Candida albicans, Cryptococcus neoformans | 2.83 - 31.2 | [16] |

The combination of the pyrazole ring and the hydrazide functional group in the target molecule suggests a strong potential for antimicrobial and antifungal efficacy.

Caption: Hypothesized neuroprotective mechanism of action.

Future Directions and Concluding Remarks

The in-depth analysis of the constituent pharmacophores of 3-(1H-Pyrazol-1-yl)propanohydrazide strongly suggests a molecule with diverse and potent biological activities. The synthetic accessibility of this compound, coupled with the potential for a wide range of biological applications, makes it an attractive candidate for further investigation in drug discovery programs.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.

-

Broad-Spectrum Biological Screening: The synthesized compound should be screened against a wide panel of bacterial and fungal strains, as well as various cancer cell lines, to identify its primary biological activities.

-

Mechanism of Action Studies: For any significant activities observed, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR and optimize the potency and selectivity of the lead compound.

References

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. Retrieved January 20, 2026, from [Link]

-

New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PMC. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Retrieved January 20, 2026, from [Link]

-

Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -t[8][12][13]riazolo[3,4- b ] [1][8][13]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved January 20, 2026, from [Link]

-

Antifungal activity of compounds 3a–h. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

-

A review on pyrazole chemical entity and biological activity. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). PubMed. Retrieved January 20, 2026, from [Link]

-

Design, synthesis and antifungal activity of novel pyrazole-amide-isothiazole derivatives as succinate dehydrogenase inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (2025). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Retrieved January 20, 2026, from [Link]

-

Growth inhibition of compounds 3 and 9 against cancer and non-cancer cells. (n.d.). Retrieved January 20, 2026, from [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 9. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemmethod.com [chemmethod.com]

- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the In Vitro Screening of Novel Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] This guide provides a comprehensive framework for the in vitro screening of novel pyrazole derivatives, moving beyond rote protocols to explain the causal logic behind experimental design. We will navigate the strategic development of a screening cascade, from high-throughput primary assays to secondary validation and mechanistic deconvolution, ensuring a self-validating system that generates robust and reliable data for hit-to-lead progression.

Introduction: The Rationale for Screening Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that have garnered significant attention in drug discovery.[2] Their synthetic tractability and ability to act as bioisosteric replacements for other functional groups make them a cornerstone of many medicinal chemistry programs.[5][6]

The clinical and commercial success of pyrazole-containing drugs validates the importance of this scaffold:

-

Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammatory pain.[7][8] Its mechanism relies on selectively blocking the synthesis of pro-inflammatory prostaglandins.[9][10]

-

Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1/JAK2), crucial for treating myelofibrosis and other cancers.[5][6]

-

Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases, representing a targeted therapy for specific subsets of non-small cell lung cancer.[5][6]

Given their proven versatility, a robust in vitro screening strategy is paramount to efficiently identify novel pyrazole derivatives with high therapeutic potential and to understand their mechanism of action.[3][11]

Designing a Self-Validating Screening Cascade

The journey from a library of novel compounds to a validated lead candidate is a multi-step process.[12] A well-designed screening cascade maximizes efficiency and minimizes the risk of costly late-stage failures by systematically filtering and characterizing compounds.[13][14] The core principle is to start with high-throughput, cost-effective assays and progressively move towards more complex, information-rich assays for a smaller number of promising compounds.

Caption: A typical in vitro drug discovery screening cascade.

Part 1: Primary Screening - High-Throughput Identification of 'Hits'

The objective of primary screening is to rapidly and cost-effectively test a large library of pyrazole derivatives to identify "hits"—compounds that show a desired biological activity.[15] These assays are typically performed at a single, relatively high concentration (e.g., 10 µM) in a 96- or 384-well plate format.

Assay Choice: The Causality Behind the Method

The choice of primary assay is dictated by the therapeutic hypothesis.

-

For Anticancer Activity: A cell viability or cytotoxicity assay is the most common starting point.[15][16] These assays measure overall cell health and provide a robust indicator of potential anticancer effects.

-

For Targeted Enzyme Inhibition (e.g., Kinases): A biochemical assay that directly measures the activity of the purified enzyme is often preferred.[11][17] This provides a direct readout of target modulation, free from the complexities of a cellular environment.

Protocol 1: Cell-Based Antiproliferative Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric measurement.[18]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. The optimal seeding density is critical and must be determined empirically to ensure cells are in the logarithmic growth phase during the assay.[19]

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

Compound Addition: Add 1 µL of pyrazole derivative (from a 10 mM DMSO stock) to the wells for a final concentration of 10 µM. Include appropriate controls:

-

Vehicle Control: 1 µL of DMSO (represents 100% viability).

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay can detect cell death.

-

-

Treatment Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]

-

Formazan Formation: Incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Biochemical Kinase Inhibition Screening (ADP-Glo™ Assay)

For pyrazole libraries designed as kinase inhibitors, a direct biochemical assay is ideal. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[22][23][24]

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well plate, set up the kinase reaction (e.g., 5 µL volume) containing the target kinase, its specific substrate, and ATP.

-

Compound Addition: Add the novel pyrazole derivatives (typically at 10 µM final concentration). Include controls:

-

No-Inhibitor Control: DMSO vehicle (represents 100% kinase activity).

-

Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

-

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.[22][25] Incubate for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light.[22] Incubate for 30 minutes.

-

Readout: Measure the luminescence signal, which is directly proportional to the kinase activity.

Data Analysis and Quality Control: The Self-Validating System

For an assay to be trustworthy, its performance must be quantified. The Z'-factor is a statistical measure of the separation between the positive and negative controls, which reflects the quality and reliability of a high-throughput screening assay.[26][27]

-

0 < Z' < 0.5: A marginal assay that may require optimization.[27][28]

-

Z' < 0: An unsuitable assay.[27]

A hit is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the vehicle control, or >50% inhibition).

Part 2: Secondary Screening - Validating 'Hits' and Determining Potency

Hits from the primary screen are considered provisional. Secondary screening aims to confirm their activity, rule out artifacts, and quantify their potency.

Dose-Response Curves and IC₅₀ Determination

The most critical secondary assay is the generation of a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[29] This is the concentration of the compound required to inhibit 50% of the measured biological activity.[30]

Methodology:

-

Perform the primary assay (e.g., MTT or ADP-Glo™) again, but this time with a serial dilution of the hit compound (e.g., 8-10 concentrations, often using a 3-fold dilution series starting from 100 µM).

-

Plot the percent inhibition against the logarithm of the compound concentration.[31]

-

Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to calculate the IC₅₀ value.[32]

Data Presentation: The potency of multiple confirmed hits can be summarized for easy comparison.

| Compound ID | Target Cell Line/Enzyme | Primary Screen % Inhibition @ 10µM | Confirmed IC₅₀ (µM) |

| PZD-001 | MCF-7 Cells | 85.2% | 1.2 |

| PZD-002 | MCF-7 Cells | 62.1% | 8.9 |

| PZD-003 | JAK2 Kinase | 92.5% | 0.05 (50 nM) |

| PZD-004 | MCF-7 Cells | 15.3% | > 100 (Inactive) |

Selectivity and Orthogonal Assays

A good drug candidate is not only potent but also selective.

-

Selectivity Assays: Test potent hits against related targets to assess specificity. For a kinase inhibitor, this involves screening against a panel of other kinases. For a cytotoxic compound, this involves testing against a panel of different cancer cell lines and, importantly, a non-cancerous cell line (e.g., primary fibroblasts) to assess the therapeutic window.

-

Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. For example, if an MTT assay (metabolic activity) was used for the primary screen, a cell-counting assay or a lactate dehydrogenase (LDH) release assay (membrane integrity) could be used as an orthogonal confirmation of cytotoxicity. This helps to eliminate false positives caused by assay-specific artifacts.

Caption: Logical workflow for hit prioritization.

Part 3: Mechanism of Action (MoA) Elucidation

Once a potent and selective hit is identified, the next critical step is to understand how it works. For phenotypic hits (e.g., from a cytotoxicity screen), this means identifying the molecular target. For target-based hits, it means confirming that the compound engages the intended target within a cellular context.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[33][34] The principle is that a ligand binding to its protein target increases the protein's thermal stability.[34][35][36]

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with the pyrazole derivative or a vehicle control for a set time (e.g., 1-2 hours).[33]

-

Thermal Challenge: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[33]

-

Cell Lysis: Lyse the cells to release their protein content.

-

Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated (denatured) proteins.[35]

-

Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.

-

Analysis: In the presence of a binding compound, the target protein will be more stable and will remain in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.[36]

Downstream Pathway Analysis

If a pyrazole derivative is confirmed to bind a target (e.g., a kinase), the next step is to demonstrate that this binding event leads to the expected functional consequence. For a kinase inhibitor, this would involve measuring the phosphorylation status of a known downstream substrate.

Example: Inhibition of the COX-2 Pathway The anti-inflammatory drug Celecoxib is a pyrazole derivative that selectively inhibits COX-2.[7] COX-2 is an enzyme that converts arachidonic acid into prostaglandins (like PGE₂), which are key mediators of inflammation and pain.[10][37]

Caption: Inhibition of the COX-2 signaling pathway.

A functional assay to confirm this MoA would involve stimulating cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the pyrazole inhibitor. The amount of PGE₂ secreted into the cell culture medium can then be quantified by ELISA, demonstrating that the compound blocks the downstream signaling event.

Conclusion

The in vitro screening of novel pyrazole derivatives is a systematic, multi-stage process that relies on a logically designed experimental cascade. By integrating high-throughput primary screens with robust secondary validation and sophisticated mechanistic studies, researchers can confidently identify and characterize promising new drug candidates. The key to success lies not in merely following protocols, but in understanding the scientific rationale behind each experimental choice, ensuring that the generated data is both accurate and actionable. This self-validating approach provides the critical foundation needed to advance the most promising pyrazole derivatives from the laboratory bench toward preclinical development.

References

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

Celecoxib. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Drug Discovery Workflow - What is it?. (n.d.). Vipergen. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

-

Z-factor. (n.d.). Wikipedia. [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. [Link]

-

Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

Figure S2: Drug sensitivity assay –dose response curves and IC50 images. (n.d.). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. (2011). PMC - PubMed Central. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

The Z prime value (Z´). (2025). BMG LABTECH. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

A review for cell-based screening methods in drug discovery. (2022). PMC - NIH. [Link]

-

Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]

-

What is the mechanism of Celecoxib?. (2024). Patsnap Synapse. [Link]

-

In Vitro screening. (n.d.). IQVIA Laboratories. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

-

How to calculate IC50 for my dose response?. (2016). ResearchGate. [Link]

-

ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009). PubMed. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

-

How to determine an IC50. (n.d.). GraphPad. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2024). ResearchGate. [Link]

-

Celecoxib. (n.d.). Wikipedia. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Research Journal of Pharmacy and Technology. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

-

Virtual Screening for Drug Discovery: A Complete Guide. (2025). Technology Networks. [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

-

Quantum and Artificial Intelligence in Drugs and Pharmaceutics. (2024). MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

-

Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics | Oxford Academic. [Link]

-

Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. news-medical.net [news-medical.net]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Discovery Workflow - What is it? [vipergen.com]

- 13. labs.iqvia.com [labs.iqvia.com]

- 14. noblelifesci.com [noblelifesci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT (Assay protocol [protocols.io]

- 22. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 23. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. drugtargetreview.com [drugtargetreview.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. Z-factor - Wikipedia [en.wikipedia.org]

- 27. bmglabtech.com [bmglabtech.com]

- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. ijbs.com [ijbs.com]

- 31. researchgate.net [researchgate.net]

- 32. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 33. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. tandfonline.com [tandfonline.com]

- 35. news-medical.net [news-medical.net]

- 36. pubs.acs.org [pubs.acs.org]

- 37. ClinPGx [clinpgx.org]

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Pyrazole-Based Heterocycles

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] First synthesized in 1883 by Ludwig Knorr, this versatile scaffold has proven to be a "privileged structure," forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The metabolic stability and diverse biological activities of pyrazole-containing compounds are evidenced by their presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction treatment Sildenafil (Viagra®), and the kinase inhibitor Ruxolitinib.[1][6][7]

This guide provides an in-depth exploration of the synthesis of pyrazole-based heterocycles, designed for researchers, scientists, and drug development professionals. We will delve into the foundational Knorr synthesis, explore modern catalytic and multicomponent strategies, discuss the imperative of green chemistry, and provide practical, field-proven protocols and case studies on the synthesis of key pharmaceutical agents. Our focus is not merely on the "how," but on the "why"—elucidating the causality behind experimental choices to empower robust and innovative synthetic design.

Part 1: Foundational Synthetic Strategies: The Knorr Cyclocondensation

The most fundamental and widely utilized method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[1][8] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[2][9][10][11] Its enduring prevalence is due to its reliability, operational simplicity, and the ready availability of starting materials.

The Mechanism: A Stepwise Look at Ring Formation

The Knorr synthesis is typically an acid-catalyzed reaction that proceeds through a well-defined mechanism.[9][10]

-

Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This step is often acid-catalyzed to activate the carbonyl group toward attack. Subsequent dehydration leads to the formation of a key hydrazone intermediate.[10][12]

-